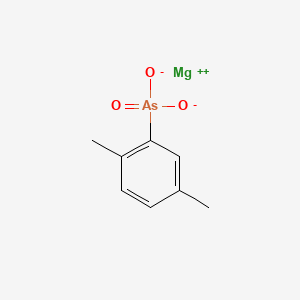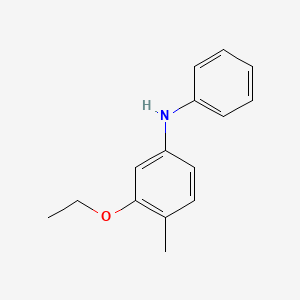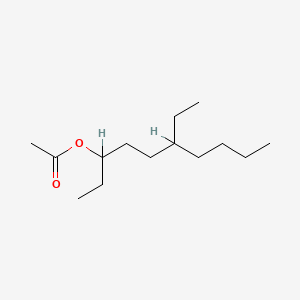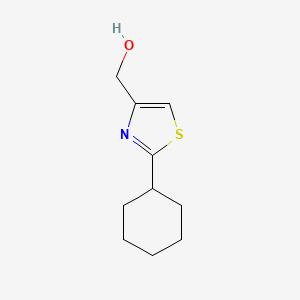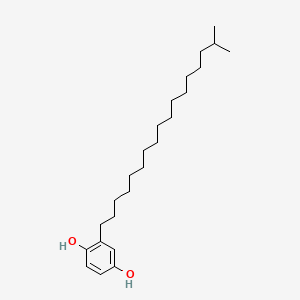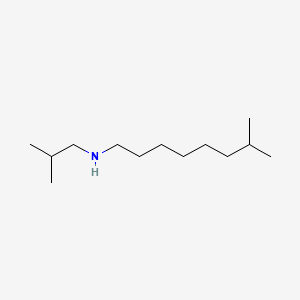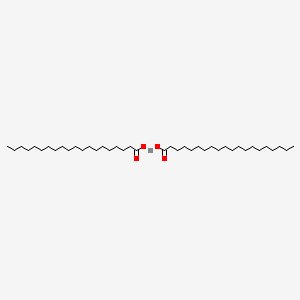
icosanoate;lead(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lead icosanoate can be synthesized through the reaction of icosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the mixture to facilitate the formation of the lead icosanoate compound. The general reaction is as follows:
2 C20H40O2+PbO→Pb(C20H39O2)2+H2O
Industrial Production Methods
Industrial production of lead icosanoate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for specific applications.
化学反应分析
Types of Reactions
Lead icosanoate can undergo various chemical reactions, including:
Oxidation: Lead icosanoate can be oxidized to form lead oxides and other by-products.
Reduction: The compound can be reduced under specific conditions to yield lead metal and icosanoic acid.
Substitution: Lead icosanoate can participate in substitution reactions where the icosanoate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various anions like chloride or sulfate can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxides and other oxidized products.
Reduction: Lead metal and icosanoic acid.
Substitution: Lead chloride, lead sulfate, and other lead salts.
科学研究应用
Lead icosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for lead toxicity.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of specialized materials and coatings.
作用机制
The mechanism of action of lead icosanoate involves its interaction with cellular components and enzymes. Lead ions can interfere with various biochemical pathways, leading to toxic effects. The icosanoate anion may also play a role in modulating the compound’s overall activity.
相似化合物的比较
Similar Compounds
Lead acetate: Another lead compound with similar properties but different anions.
Lead stearate: A lead salt of stearic acid, used in similar applications.
Lead palmitate: A lead salt of palmitic acid, with comparable properties.
Uniqueness
Lead icosanoate is unique due to its long-chain fatty acid anion, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective.
属性
CAS 编号 |
94266-31-6 |
|---|---|
分子式 |
C40H78O4Pb |
分子量 |
830 g/mol |
IUPAC 名称 |
icosanoate;lead(2+) |
InChI |
InChI=1S/2C20H40O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI 键 |
IMGCFEAIPPYFGB-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
